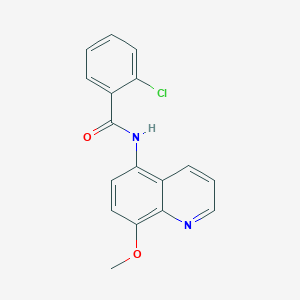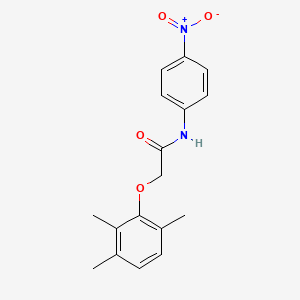
1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride, also known as DPI, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. DPI is a potent inhibitor of protein kinase C, which plays a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis.
科学研究应用
1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride has been widely used in scientific research for its ability to selectively inhibit protein kinase C. This enzyme is involved in many cellular processes, including signal transduction, gene expression, and cell cycle regulation. 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride has been used to study the role of protein kinase C in various diseases, including cancer, diabetes, and cardiovascular disease.
作用机制
1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride selectively inhibits protein kinase C by binding to its regulatory domain. This prevents the enzyme from being activated by second messengers such as diacylglycerol and calcium ions. As a result, cellular processes that are regulated by protein kinase C are disrupted, leading to changes in cell behavior and function.
Biochemical and Physiological Effects
1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride in lab experiments is its high selectivity for protein kinase C. This allows researchers to study the specific role of this enzyme in cellular processes without affecting other signaling pathways. However, 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
未来方向
There are many potential future directions for research on 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride. One area of interest is the development of more potent and selective protein kinase C inhibitors based on the structure of 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride. Another area of research is the investigation of the role of protein kinase C in the development of drug resistance in cancer cells. Additionally, 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride is a potent inhibitor of protein kinase C that has been widely used in scientific research for its unique biochemical and physiological effects. Its selective inhibition of protein kinase C makes it a valuable tool for studying the role of this enzyme in cellular processes and diseases. Although 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride has some limitations, its potential therapeutic applications and future directions for research make it an exciting area of study in the field of biochemistry and pharmacology.
合成方法
The synthesis of 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride involves the reaction of 1-(diphenylmethyl)piperazine with 2-iodobenzoyl chloride in the presence of a base. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of 1-(diphenylmethyl)-4-(2-iodobenzoyl)piperazine hydrochloride. The overall yield of the synthesis is around 50%, and the purity of the compound can be increased by recrystallization.
属性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2-iodophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23IN2O.ClH/c25-22-14-8-7-13-21(22)24(28)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20;/h1-14,23H,15-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFHYTHKHMOYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzhydrylpiperazin-1-yl)-(2-iodophenyl)methanone;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)
![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)


![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)


![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)